molecular formula C23H22N4O2S B3201478 N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide CAS No. 1019104-91-6

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide

Cat. No. B3201478
CAS RN: 1019104-91-6
M. Wt: 418.5 g/mol
InChI Key: PDXMNNHIBMKKHA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiazolyl group, a pyrazolyl group, and a dimethylbenzamide group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the thiazolyl and pyrazolyl groups could potentially participate in various substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through toxicological studies. These could include tests for acute toxicity, mutagenicity, and potential effects on various organ systems .

Future Directions

Future research on this compound could involve further studies to determine its biological activity, potential therapeutic uses, and safety profile. It could also involve efforts to optimize its synthesis and improve its physicochemical properties .

properties

IUPAC Name

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-14-8-9-18(10-15(14)2)22(28)25-21-11-16(3)26-27(21)23-24-20(13-30-23)17-6-5-7-19(12-17)29-4/h5-13H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXMNNHIBMKKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide
Reactant of Route 2
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide
Reactant of Route 4
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide
Reactant of Route 5
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide
Reactant of Route 6
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide

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